molecular formula C23H26N2O4S B2588728 2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine CAS No. 862738-41-8

2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine

Cat. No. B2588728
CAS RN: 862738-41-8
M. Wt: 426.53
InChI Key: WPGCCNVZTOFTKH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine, also known as DTOM, is a synthetic compound that has been widely used in scientific research. It belongs to the family of morpholine compounds and is known for its ability to selectively bind to specific protein targets in the body.

Scientific Research Applications

Novel Synthetic Routes and Catalysis

Dimethylformamide as a Carbon Monoxide Source in Palladium-Catalyzed Aminocarbonylations : Research demonstrates the use of dimethylformamide (DMF) as an efficient source of carbon monoxide in palladium-catalyzed carbonylation reactions. This method, applicable to aryl bromides, provides a convenient alternative for small-scale synthesis where direct use of carbon monoxide gas is impractical. Morpholine, among other amines, showed good reactivity, suggesting the relevance of morpholine derivatives in catalytic processes (Wan et al., 2002).

Heterocyclic Chemistry and Drug Synthesis

Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate in Syntheses of Heterocyclic Scaffolds : This study showcases the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate in optically pure form, demonstrating its utility as a "chemical multitalent." The morpholine derivative's transformation into valuable heterocyclic building blocks underlines the importance of morpholine structures in the development of heterocyclic chemistry and potential pharmaceuticals (Pandey et al., 2012).

Material Science and Organometallic Chemistry

Ytterbium Carbazole–Bis(oxazoline) Compounds in Redox Chemistry : Research into the redox behavior of ytterbium carbazole–bis(oxazoline) compounds reveals unusual oxidative coupling reactions. The detailed study on these compounds, involving morpholine as part of the reaction scheme, suggests their potential in material science and organometallic chemistry for the development of new materials and catalysts (Zou et al., 2013).

Antifungal and Anticancer Applications

Morpholino-functionalised Titanocene Anticancer Drugs : This research involves the synthesis and cytotoxicity studies of new morpholino-functionalised titanocene compounds. The study highlights the potential of morpholine derivatives in medicinal chemistry, specifically their application in designing anticancer drugs (Hogan et al., 2008).

properties

IUPAC Name

2,6-dimethyl-4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-15-9-11-19(12-10-15)30(26,27)22-23(25-13-17(3)28-18(4)14-25)29-21(24-22)20-8-6-5-7-16(20)2/h5-12,17-18H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGCCNVZTOFTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine

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